ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate
Descripción
Propiedades
IUPAC Name |
ethyl (2R)-4-methyl-2-[[4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]sulfonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2/c1-5-28-19(25)17(10-13(2)3)23-30(26,27)16-8-6-15(7-9-16)12-29-20-21-14(4)11-18(24)22-20/h6-9,11,13,17,23H,5,10,12H2,1-4H3,(H,21,22,24)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFZSCRYEAOOQN-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Antidiabetic Potential
Recent studies have indicated that compounds with similar structures exhibit significant antidiabetic properties. For instance, a related compound demonstrated inhibition against various targets involved in glucose metabolism, including:
- α-glucosidase
- α-amylase
- Protein Tyrosine Phosphatase 1B (PTP1B)
In vitro assays showed promising IC₅₀ values, suggesting that ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate may also possess similar inhibitory effects.
| Target Enzyme | IC₅₀ Value (μM) | Reference Compound IC₅₀ (μM) |
|---|---|---|
| α-glucosidase | 6.28 | 1.58 (Acarbose) |
| α-amylase | 4.58 | 1.58 (Acarbose) |
| PTP1B | 0.91 | 1.35 (Ursolic Acid) |
Antioxidant Activity
Antioxidant assays using DPPH free radicals have shown that compounds similar to ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate exhibit significant antioxidant activity, with IC₅₀ values comparable to established antioxidants such as ascorbic acid.
| Compound | IC₅₀ Value (μM) | Reference Compound IC₅₀ (μM) |
|---|---|---|
| Ethyl Compound | 2.36 | 0.85 (Ascorbic Acid) |
The biological activity of ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate may involve the following mechanisms:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in carbohydrate metabolism, leading to reduced glucose absorption.
- Antioxidant Defense : By scavenging free radicals, it may protect pancreatic beta cells from oxidative stress, thereby enhancing insulin secretion.
Study on Antidiabetic Effects
In a recent study, a compound structurally related to ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate was tested for its antidiabetic properties in vivo. Mice treated with the compound showed:
- Lower blood glucose levels compared to the control group.
- Improved insulin sensitivity , evidenced by enhanced glucose tolerance tests.
Toxicity Assessment
Acute toxicity studies conducted on similar compounds have shown no significant adverse effects at therapeutic doses. Behavioral assessments in animal models revealed no lethality or severe side effects over a 72-hour observation period.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogs include sulfonamide derivatives with pyrimidine or aromatic substituents (Table 1). For example:
- 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide (): Shares a sulfamoyl-phenyl backbone but replaces the pyrimidine-thioether with a pyrimidine-sulfamoyl group. This substitution reduces lipophilicity compared to the target compound.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight | LogP* | Yield (%) |
|---|---|---|---|---|---|
| Ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate | C23H28N4O5S2 | Pyrimidine-thioether, sulfonamide, ethyl ester | 528.67 | 3.2† | N/A |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide | C24H23N5O5S | Pyrimidine-sulfamoyl, isoindolinone | 493.53 | 2.8† | 83 |
| 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide | C15H18N4O2S3 | Thioxo-pyrimidinyl, thiazole | 398.52 | 2.5† | N/A |
*Predicted using fragment-based methods.
†Estimated via computational tools (e.g., XLogP3).
Computational Similarity Metrics
Using Tanimoto and Dice indices (), the target compound shows moderate similarity (Tanimoto >0.6) to analogs with sulfonamide-pyrimidine scaffolds. sulfamoyl).
Bioactivity and Proteomic Interaction Profiles
- Bioactivity Clustering : Compounds with sulfonamide-pyrimidine motifs cluster into groups with similar modes of action, such as enzyme inhibition (e.g., dihydrofolate reductase) or antimicrobial activity ().
- Proteomic Signatures : The CANDO platform () predicts divergent proteomic interaction profiles for the target compound compared to its analogs. For instance, the ethyl ester group may enhance interactions with esterase enzymes, altering metabolic pathways relative to amide derivatives.
Key Differentiators and Implications
Ethyl Ester : May confer prodrug properties, improving oral bioavailability over carboxylic acid derivatives.
Stereochemistry : The 2R configuration could influence binding specificity to chiral targets, a feature absent in racemic analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
